(R)-N-((R)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of ®-2-(Diphenylphosphino)-1-phenylethylamine with a sulfinylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality. The scalability of the synthesis is crucial for its application in the pharmaceutical industry, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like dichloromethane or tetrahydrofuran, with bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess. This is particularly important in the synthesis of chiral drugs and natural products.
Biology
The compound’s ability to induce chirality makes it useful in the study of biological systems, where chirality plays a crucial role in the function of biomolecules. It is used in the synthesis of chiral intermediates for biological research.
Medicine
In medicine, the compound is employed in the synthesis of chiral pharmaceuticals. Its use in asymmetric synthesis allows for the production of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry
In the industrial sector, ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis enables the efficient production of high-value chiral compounds.
Mechanism of Action
The mechanism of action of ®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide involves its function as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts, forming a chiral environment that induces enantioselectivity in the reaction. The phosphine group binds to the metal center, while the sulfinamide group provides steric and electronic effects that influence the reaction pathway. This coordination facilitates the formation of chiral products with high enantiomeric purity.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: A widely used chiral phosphine ligand in asymmetric synthesis.
®-Tol-BINAP: A derivative of BINAP with improved solubility and reactivity.
®-SEGPHOS: A chiral diphosphine ligand with high enantioselectivity in various catalytic reactions.
Uniqueness
®-N-(®-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a phosphine and sulfinamide group, which provides distinct steric and electronic properties. This dual functionality enhances its ability to induce enantioselectivity in catalytic reactions, making it a valuable tool in asymmetric synthesis.
Properties
IUPAC Name |
(R)-N-[(1R)-2-diphenylphosphanyl-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30NOPS/c1-25(2,3)29(27)26(4)24(21-14-8-5-9-15-21)20-28(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3/t24-,29+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMOIKKJQPXFKP-PWUYWRBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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